1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of naphthyl and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps:
Formation of 1-BR-2-Naphthyl Acetate: This step involves the reaction of 1-bromo-2-naphthol with acetic anhydride in the presence of a base such as pyridine to form 1-bromo-2-naphthyl acetate.
Hydrazone Formation: The acetate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 2-Naphthyl 4-Methylbenzoate: The hydrazone is then coupled with 2-naphthyl 4-methylbenzoate under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions:
Oxidation: The naphthyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthyl alcohols.
Substitution: Naphthyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl and benzoate groups allow it to bind to hydrophobic pockets in proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthyl)oxyacetylhydrazone
- 2-Naphthyl 4-Methylbenzoate
- 1-Bromo-2-Naphthol
Uniqueness
1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of naphthyl and benzoate groups, which confer specific chemical and biological properties
Properties
CAS No. |
764693-16-5 |
---|---|
Molecular Formula |
C31H23BrN2O4 |
Molecular Weight |
567.4 g/mol |
IUPAC Name |
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C31H23BrN2O4/c1-20-10-12-23(13-11-20)31(36)38-27-16-14-21-6-2-4-8-24(21)26(27)18-33-34-29(35)19-37-28-17-15-22-7-3-5-9-25(22)30(28)32/h2-18H,19H2,1H3,(H,34,35)/b33-18+ |
InChI Key |
LHKLXGQPDSNLMN-DPNNOFEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.